(3-Chloro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid
Overview
Description
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
Organoboron compounds are highly valuable building blocks in organic synthesis. The most important application is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Chemical Transformations and Synthesis
- Dean and Murray (1975) discussed the conversion of chroman-4-one into various derivatives, highlighting the role of boronic acid in complex chemical transformations (Dean & Murray, 1975).
- Reese, Serafinowska, and Zappia (1986) focused on the protection of hydroxy functions in oligoribonucleotide synthesis, demonstrating the importance of boronic acid derivatives in nucleotide chemistry (Reese, Serafinowska, & Zappia, 1986).
Biological and Medicinal Applications
- Zagade et al. (2020) discussed the anticancer potential of a boronic acid-based molecule, emphasizing its application in cancer research and drug development (Zagade et al., 2020).
- Zhang, Zhang, Ge, Miao, and Zhang (2017) explored the structure of multifunctional boronic acid compounds, which are significant in the development of novel therapeutic agents (Zhang et al., 2017).
Chemical Analysis and Sensing
- Sartain, Yang, and Lowe (2008) studied the use of boronic acid derivatives in holographic sensors for detecting substances like L-lactate, showcasing the application in chemical sensing technologies (Sartain, Yang, & Lowe, 2008).
- Selvaraj et al. (2019) developed a boronic acid derivative as a sequential fluorescence probe for detecting ions in living cells, underlining its use in biological imaging and diagnostics (Selvaraj et al., 2019).
Catalysis and Material Science
- Hashimoto, Gálvez, and Maruoka (2015) described the use of boronic acid in catalysis, specifically in aza-Michael additions, highlighting its role in organic synthesis (Hashimoto, Gálvez, & Maruoka, 2015).
- Mu et al. (2012) conducted a study on phenyl boronic acid-grafted carbon nanotubes, demonstrating their application in materials science and nanotechnology (Mu et al., 2012).
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, a fundamental process in organic chemistry .
Mode of Action
The (3-Chloro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid, as a boronic acid, participates in Suzuki–Miyaura coupling reactions . In these reactions, the boronic acid undergoes transmetalation, a process where it transfers its organic group to a metal, typically palladium . This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which can influence their bioavailability.
Result of Action
The result of the action of this compound in Suzuki–Miyaura coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of this compound, like other boronic acids, is influenced by environmental factors. The Suzuki–Miyaura coupling reactions in which it participates are known for their mild and functional group tolerant reaction conditions . This means they can be carried out in a variety of environments, enhancing the compound’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
(3-Chloro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid plays a significant role in biochemical reactions due to its boronic acid moiety. This functional group allows the compound to interact with various enzymes, proteins, and other biomolecules. For instance, boronic acids are known to inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can interact with glycoproteins and glycan chains, making it useful in the study of carbohydrate-binding proteins and glycosylation processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids have been shown to inhibit the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. This inhibition can lead to the accumulation of proteins within the cell, affecting various cellular processes such as cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and hydroxyl-containing molecules, allowing it to inhibit enzymes such as serine proteases and the proteasome. This inhibition can result in changes in gene expression and cellular function, as the accumulation of proteins within the cell can activate stress response pathways and alter cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that boronic acids can undergo hydrolysis, leading to the formation of inactive products. Additionally, the long-term exposure to this compound can result in sustained inhibition of target enzymes, leading to prolonged changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of target enzymes and proteins. Excessive doses may result in toxic or adverse effects, such as cellular stress and apoptosis. It is important to determine the optimal dosage to achieve the desired biochemical effects without causing harm to the organism .
Properties
IUPAC Name |
[3-chloro-4-[2-(4-hydroxypiperidin-1-yl)ethoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO4/c15-12-9-10(14(18)19)1-2-13(12)20-8-7-16-5-3-11(17)4-6-16/h1-2,9,11,17-19H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCHJPHOVXNCOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCC(CC2)O)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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